molecular formula C16H25N5O2 B5612297 4-[4-(methoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(methoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No.: B5612297
M. Wt: 319.40 g/mol
InChI Key: BZZMNIUUWUAABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(methoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with a variety of biological targets such as enzymes or receptors. The pyrimidine ring is a common feature in many biological molecules, so it could potentially mimic these molecules and interfere with their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential applications. It could also be used as a starting point for the synthesis of new compounds with modified properties .

Properties

IUPAC Name

2-methoxy-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-23-13-15(22)20-11-9-19(10-12-20)14-5-6-17-16(18-14)21-7-3-2-4-8-21/h5-6H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMNIUUWUAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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